1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18818802
Molecular Formula: C10H7BrF4O
Molecular Weight: 299.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrF4O |
|---|---|
| Molecular Weight | 299.06 g/mol |
| IUPAC Name | 1-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H7BrF4O/c1-5(16)9(11)7-3-2-6(4-8(7)12)10(13,14)15/h2-4,9H,1H3 |
| Standard InChI Key | HUSGGMVTYIAYBK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a propan-2-one backbone substituted at the α-position with a bromine atom and a 2-fluoro-4-(trifluoromethyl)phenyl group. The phenyl ring’s para-trifluoromethyl and ortho-fluoro substituents create a sterically hindered and electron-deficient aromatic system, which significantly influences its chemical behavior.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.06 g/mol |
| IUPAC Name | 1-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-one |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)F)Br |
| InChI Key | HUSGGMVTYIAYBK-UHFFFAOYSA-N |
| Appearance | Powder (typically white to off-white) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, acetone) |
The trifluoromethyl group’s strong electron-withdrawing effect (-I) synergizes with the inductive effects of bromine and fluorine, rendering the carbonyl carbon highly electrophilic . This electronic configuration facilitates nucleophilic attacks at the ketone group, making the compound a valuable precursor in cross-coupling reactions and heterocyclic synthesis.
Synthesis and Manufacturing
Industrial-scale synthesis typically involves a multistep bromination strategy. A representative route includes:
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Friedel-Crafts Acylation: 2-Fluoro-4-(trifluoromethyl)benzene undergoes acetylation with propan-2-one in the presence of a Lewis acid catalyst (e.g., ) to form 1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one.
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α-Bromination: The α-hydrogen of the ketone is replaced via radical bromination using bromosuccinimide (NBS) under UV irradiation or thermal initiation.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | Dichloromethane or CCl4 |
| Catalyst | Azobisisobutyronitrile (AIBN) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Continuous flow reactors are increasingly employed to enhance reproducibility and safety during scale-up. Post-synthesis purification involves fractional crystallization or column chromatography to achieve >95% purity.
Reactivity and Chemical Behavior
The compound’s reactivity is dominated by three key sites:
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Carbonyl Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations.
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Bromine Atom: Undergoes Suzuki-Miyaura cross-coupling with arylboronic acids.
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Aromatic Ring: Electrophilic substitution is hindered due to electron-withdrawing groups, but directed ortho-metalation can occur under strong bases.
Halogen Exchange Reactions
The bromine atom exhibits moderate mobility in halogen-exchange reactions. For example, treatment with in acetone yields the corresponding iodide derivative, though yields are lower compared to aliphatic analogs due to steric constraints.
Thermal Stability
Differential scanning calorimetry (DSC) studies reveal decomposition onset at 185°C, with exothermic degradation pathways producing , , and fluorinated byproducts.
Applications in Organic Synthesis
The compound serves as a building block in:
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Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antiviral agents.
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Ligand Design: Trifluoromethyl groups enhance metabolic stability in drug candidates.
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Materials Science: Precursor for fluorinated polymers with low dielectric constants.
Recent studies demonstrate its utility in synthesizing indole derivatives via palladium-catalyzed cyclization, achieving 82% yield under optimized conditions.
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparisons
The target compound’s ortho-fluoro substituent imposes greater steric hindrance than para-bromo analogs, reducing reaction rates in SN2 mechanisms by 40% .
Recent Research Developments
A 2024 study explored its use in photoaffinity labeling, where the bromine atom was replaced with a diazirine group to create a crosslinking probe for protein targets. Another investigation leveraged its electrophilicity to develop a fluoroalkylated quinoline library, with 15% of compounds showing nanomolar activity against SARS-CoV-2.
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